Cas no 934816-44-1 (4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine)

4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine is a protected heterocyclic compound featuring a bis-Boc (tert-butoxycarbonyl) amine group on an imidazo[4,5-c]pyridine scaffold. This structure enhances stability and facilitates selective deprotection under mild acidic conditions, making it valuable in synthetic organic chemistry, particularly for nucleoside and pharmaceutical intermediate synthesis. The Boc groups provide steric and electronic protection, improving handling and storage while maintaining reactivity for further functionalization. Its rigid fused-ring system contributes to precise molecular recognition in medicinal chemistry applications. The compound is commonly employed in peptide coupling, cross-coupling reactions, and as a building block for biologically active molecules.
4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine structure
934816-44-1 structure
Product Name:4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine
CAS No:934816-44-1
MF:C16H22N4O4
MW:334.370283603668
MDL:MFCD22665832
CID:1980608
PubChem ID:66552044
Update Time:2025-06-10

4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine Chemical and Physical Properties

Names and Identifiers

    • Bis(2-methyl-2-propanyl) 1H-imidazo[4,5-c]pyridin-4-ylimidodicarb onate
    • CTK5B2062
    • NSC163009
    • N6,N6-diBoc-3-deazaadenine
    • N6,N6''-butane-1,4-diyl-bis-adenosine
    • AR-1D7004
    • AG-K-35573
    • AC1Q4Y3K
    • 4-(N6,N6-di-tert-butyloxycarbonylamino)-imidazo[4,5-c]pyridine
    • N,N''-1,4-butanediylbis-Adenosine
    • 2-[6-[4-[[9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]purin-6-yl]amino]butylamino]purin-9-yl]-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
    • AC1L6LYM
    • IMIDODICARBONIC ACID, 2-(3H-IMIDAZO[4,5-C]PYRIDIN-4-YL)-, 1,3-BIS(1,1-DIMETHYLETHYL) ESTER
    • tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate
    • 4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine
    • IMidodicarbonic acid,2-(3H-iMidazo[4,5-c]pyridin-4-yl)-,1,3-bis(1,1-diMethylethyl) ester
    • 1,3-Bis(1,1-dimethylethyl) 2-(3H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate (ACI)
    • CS-M1572
    • tert-butyl N-(1H-imidazo[4,5-c]pyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
    • CS-14378
    • 934816-44-1
    • tert-ButylN-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate
    • AKOS037650161
    • SCHEMBL13667386
    • MDL: MFCD22665832
    • Inchi: 1S/C16H22N4O4/c1-15(2,3)23-13(21)20(14(22)24-16(4,5)6)12-11-10(7-8-17-12)18-9-19-11/h7-9H,1-6H3,(H,18,19)
    • InChI Key: AWVYKMMHNCVOHU-UHFFFAOYSA-N
    • SMILES: O=C(N(C1C2=C(NC=N2)C=CN=1)C(OC(C)(C)C)=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 334.16410520g/mol
  • Monoisotopic Mass: 334.16410520g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 455
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 97.4
  • XLogP3: 2.7

4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM330683-100mg
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate
934816-44-1 95%+
100mg
$286 2024-07-19
Chemenu
CM330683-250mg
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate
934816-44-1 95%+
250mg
$571 2024-07-19
Chemenu
CM330683-1g
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate
934816-44-1 95%+
1g
$952 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I43510-100mg
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate
934816-44-1 98%
100mg
¥3862.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I43510-250mg
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate
934816-44-1 98%
250mg
¥7722.0 2023-09-07
eNovation Chemicals LLC
Y1002923-1g
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate
934816-44-1 95%
1g
$980 2024-07-24
Chemenu
CM330683-100mg
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate
934816-44-1 95%+
100mg
$433 2021-08-18
Chemenu
CM330683-250mg
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate
934816-44-1 95%+
250mg
$928 2021-08-18
Chemenu
CM330683-1g
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate
934816-44-1 95%+
1g
$1237 2021-08-18
eNovation Chemicals LLC
D771602-1g
IMidodicarbonic acid, 2-(3H-iMidazo[4,5-c]pyridin-4-yl)-, 1,3-bis(1,1-diMethylethyl) ester
934816-44-1 95%
1g
$1750 2023-09-04

4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Methanol ,  Water ;  1 h, rt
Reference
Cyclopentenol nucleoside compounds, intermediates for their synthesis and methods of treating viral infections
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: 1-Propanol ;  50 min
1.2 Catalysts: Nickel Solvents: Water ;  rt; 1 h, rt → 110 °C
1.3 Reagents: Triethylamine Solvents: Ethanol ;  20 min, 45 °C
1.4 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  5 min, 70 °C
1.5 Reagents: Sodium bicarbonate Solvents: Methanol ,  Water ;  1 h, 50 °C
Reference
A new strategy for the synthesis of 3-deazaneplanocin A
Li, Tian-Shu; Lu, Shi-Fang; Xing, Lei; Lin, Gui-Chun; Guan, Zhu; et al, Journal of Chinese Pharmaceutical Sciences, 2010, 19(6), 436-442

Production Method 3

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Reference
Synthesis, conformational study and antiviral activity of L-like neplanocin derivatives
Chen, Qi; Davidson, Amber, Bioorganic & Medicinal Chemistry Letters, 2017, 27(18), 4436-4439

Production Method 4

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Reference
3-Bromo-3-deazaneplanocin and 3-bromo-3-deazaaristeromycin: Synthesis and antiviral activity
Liu, Chong; Chen, Qi; Schneller, Stewart W., Bioorganic & Medicinal Chemistry Letters, 2012, 22(16), 5182-5184

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Methanol ,  Water ;  16 h, 15 °C
Reference
Preparation of nucleobases and amino acids mixed lineage leukemia 1 (MLL1) inhibitors and anticancer agents
, World Intellectual Property Organization, , ,

4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine Raw materials

4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine Preparation Products

Additional information on 4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine

Introduction to 4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine (CAS No. 934816-44-1)

The compound 4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine, identified by the CAS registry number CAS No. 934816-44-1, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of imidazo[4,5-c]pyridines, which are known for their unique structural features and potential applications in drug design. The presence of the bis(tert-butoxycarbonyl)amino group introduces specific functional properties that make this compound a subject of interest in both academic and industrial research.

Recent studies have highlighted the importance of imidazo[4,5-c]pyridines as scaffolds for developing bioactive molecules. The bis(tert-butoxycarbonyl)amino group attached at the 4-position of the imidazo[4,5-c]pyridine ring is particularly notable for its role in modulating the electronic properties and steric effects of the molecule. This modification can significantly influence the compound's interaction with biological targets, such as proteins or enzymes, making it a promising candidate for therapeutic applications.

The synthesis of 4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine involves advanced organic synthesis techniques, including multi-component reactions and protection/deprotection strategies. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, ensuring its suitability for further biological evaluations.

In terms of biological activity, this compound has shown potential in modulating key cellular pathways. For instance, studies have demonstrated its ability to inhibit certain kinases and proteases, which are critical targets in diseases such as cancer and inflammatory disorders. The imidazo[4,5-c]pyridine core provides a rigid framework that enhances molecular stability and bioavailability, while the bis(tert-butoxycarbonyl)amino group contributes to hydrogen bonding and hydrophobic interactions with biological targets.

The application of computational chemistry tools has further enhanced our understanding of this compound's properties. Molecular docking studies have revealed favorable binding modes with target proteins, providing insights into its mechanism of action. Additionally, pharmacokinetic models predict that this compound may exhibit favorable absorption and distribution profiles, making it a viable candidate for preclinical testing.

In conclusion, 4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine (CAS No. 934816-44-1) represents a valuable addition to the arsenal of bioactive molecules under investigation. Its unique structure, combined with recent advances in synthetic and computational methodologies, positions it as a potential lead compound in drug discovery efforts targeting various therapeutic areas.

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd